Icosabutate - 1253909-57-7

Icosabutate

Catalog Number: EVT-269994
CAS Number: 1253909-57-7
Molecular Formula: C24H38O3
Molecular Weight: 374.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icosabutate is a structurally engineered derivative of eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid. [] It is classified as a structurally engineered fatty acid (SEFA) and is being investigated for its potential therapeutic benefits in addressing metabolic and inflammatory disorders, particularly nonalcoholic steatohepatitis (NASH). [] Icosabutate exhibits a distinct pharmacological profile compared to unmodified long-chain fatty acids, displaying enhanced pharmacodynamic effects. []

Eicosapentaenoic Acid (EPA)

  • Relevance: Icosabutate is a structurally engineered derivative of EPA. [, , ] While EPA itself has shown some benefits in addressing metabolic and inflammatory conditions, icosabutate was designed to enhance these effects and overcome limitations associated with unmodified EPA, such as poor targeting to the liver and susceptibility to oxidation. [] Icosabutate exhibits more potent pharmacodynamic effects compared to unmodified EPA. []

Docosahexaenoic Acid (DHA)

  • Relevance: Like EPA, DHA is a long-chain omega-3 fatty acid, and its potential health benefits are often discussed alongside EPA. [] While not a direct structural precursor to icosabutate, both DHA and icosabutate are being investigated for their potential in addressing metabolic and cardiovascular health. []
Overview

Icosabutate is a novel, structurally engineered derivative of eicosapentaenoic acid designed specifically for therapeutic applications in nonalcoholic steatohepatitis (NASH). This compound aims to enhance liver targeting and improve metabolic outcomes compared to unmodified eicosapentaenoic acid. Icosabutate's development is driven by the need for effective treatments for NASH, a complex liver disease characterized by fat accumulation, inflammation, and fibrosis, which currently lacks approved pharmacological therapies.

Source and Classification

Icosabutate is classified as a semi-synthetic fatty acid derivative. It is derived from eicosapentaenoic acid, an omega-3 fatty acid commonly found in fish oil. The compound has been engineered to retain its free acid form and minimize metabolism through β-oxidation, thus enhancing its therapeutic potential in liver diseases. Icosabutate is currently undergoing clinical trials, including Phase IIb studies for NASH treatment (NCT04052516) .

Synthesis Analysis

Methods and Technical Details

The synthesis of icosabutate involves several key steps aimed at modifying the structure of eicosapentaenoic acid. The modifications include:

  1. Structural Engineering: The introduction of an ethyl group at the α-position prevents incorporation into complex lipids, allowing the compound to remain in its free acid form.
  2. Oxygen Atom Substitution: This modification at the β-position reduces metabolism through β-oxidation, enhancing liver targeting and therapeutic efficacy.

These structural changes are critical for achieving desired pharmacokinetic properties, such as improved absorption and distribution within liver tissues .

Molecular Structure Analysis

Structure and Data

Icosabutate's molecular structure is characterized by its unique modifications that differentiate it from unmodified eicosapentaenoic acid. The chemical structure includes:

  • An ethyl group at the α-position.
  • An oxygen atom substitution at the β-position.

The molecular formula of icosabutate can be represented as follows:

C22H37N2O5C_{22}H_{37}N_{2}O_{5}

This structure allows for specific interactions with liver cells, enhancing its therapeutic effects against hepatic conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Icosabutate undergoes various chemical reactions that are crucial for its biological activity:

  1. Metabolism: Unlike traditional fatty acids that are easily metabolized, icosabutate's structural modifications result in reduced β-oxidation rates, allowing it to persist longer in circulation and target liver tissues effectively.
  2. Interaction with Cellular Pathways: Icosabutate modulates several signaling pathways involved in inflammation and fibrosis, thus exerting protective effects against liver damage .
Mechanism of Action

Process and Data

The mechanism of action of icosabutate primarily involves:

  • Liver Targeting: Enhanced delivery to hepatic tissues due to its structural modifications.
  • Anti-inflammatory Effects: Icosabutate reduces hepatic inflammation by modulating immune responses and cytokine production.
  • Fibrosis Suppression: The compound inhibits fibrogenesis through various pathways, including the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which plays a protective role in oxidative stress .

Preclinical studies have demonstrated significant improvements in markers of insulin sensitivity, inflammation, and fibrosis in animal models treated with icosabutate .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Icosabutate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.54 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its fatty acid nature.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis in extreme pH environments.

These properties contribute to its bioavailability and effectiveness as a therapeutic agent .

Applications

Scientific Uses

Icosabutate is primarily being researched for its potential applications in:

  1. Nonalcoholic Steatohepatitis Treatment: As a promising candidate for managing NASH due to its anti-inflammatory and antifibrotic properties.
  2. Cardiovascular Health: Potential benefits in improving lipid profiles and reducing cardiovascular risks associated with metabolic syndrome.
  3. Research Tool: Used in preclinical studies to understand fatty acid metabolism and liver disease mechanisms .

Ongoing clinical trials will further elucidate its efficacy and safety profile for these applications.

Properties

CAS Number

1253909-57-7

Product Name

Icosabutate

IUPAC Name

2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17-

InChI Key

VOGXDRFFBBLZBT-AAQCHOMXSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PRB-01022; PRC-4016; PRB01022; PRC4016; PRB 01022; PRC 4016

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.